Cas no 1335762-06-5 ((3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID)
(3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID
- Benzenepropanoic acid, β-amino-2,5-difluoro-4-methoxy-, (βS)-
- 1335762-06-5
- (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOICACID
- N14642
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- Inchi: 1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1
- InChI Key: FBOHISAANQQURI-QMMMGPOBSA-N
- SMILES: FC1C=C(C(=CC=1[C@H](CC(=O)O)N)F)OC
Computed Properties
- Exact Mass: 231.07069954g/mol
- Monoisotopic Mass: 231.07069954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- Density: 1.358±0.06 g/cm3(Predicted)
- Boiling Point: 339.7±42.0 °C(Predicted)
- pka: 3.65±0.10(Predicted)
(3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1794806-1g |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid |
1335762-06-5 | 98% | 1g |
¥4313.00 | 2024-08-09 |
(3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID
Introduction to (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID (CAS No. 1335762-06-5)
(3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 1335762-06-5, this compound represents a unique structural motif that has been explored for its potential biological activities. The presence of both fluorine and methoxy substituents in its aromatic ring, along with the chiral center at the propylamine moiety, makes it a particularly intriguing molecule for medicinal chemists.
The structure of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID is characterized by a propionic acid backbone with an amino group at the terminal carbon and a substituted phenyl ring attached to the middle carbon. The fluorine atoms at the 2 and 5 positions of the phenyl ring enhance the compound's lipophilicity and metabolic stability, while the methoxy group at the 4 position contributes to its electronic properties and potential interactions with biological targets. The (S)-configuration of the amino group adds another layer of complexity, influencing its stereoselectivity and pharmacokinetic profile.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to metabolic degradation. The fluorine atoms in (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID are particularly noteworthy, as they have been shown to improve the pharmacological properties of various drug candidates. For instance, studies have demonstrated that fluorine substitution can increase binding affinity by modulating electronic distributions and hydrophobic interactions. This has led to the exploration of such compounds in the development of neurokinin receptor antagonists, kinase inhibitors, and other therapeutic agents.
The phenyl ring in (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID is another key feature that contributes to its biological relevance. The combination of a methoxy group and two fluorine atoms creates a highly tunable electronic environment, which can be exploited to interact with specific binding sites on biological targets. This has made it a valuable scaffold for designing molecules with tailored pharmacological activities. For example, recent research has highlighted its potential in inhibiting certain protease enzymes, which are implicated in various pathological processes such as inflammation and cancer.
One of the most compelling aspects of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID is its stereochemical purity. The presence of a single stereocenter at the amino group ensures that the compound exists as a single enantiomer, which can significantly impact its biological activity. Enantiomers often exhibit different pharmacological profiles due to their distinct interactions with chiral biological targets. The (S)-configuration of this compound has been shown to confer specific biological activities that are not observed with its enantiomer. This has made it an attractive candidate for further development in areas such as antidepressant therapy and central nervous system disorders.
Recent advances in computational chemistry have also played a crucial role in understanding the behavior of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID. Molecular modeling studies have provided insights into how this compound interacts with its biological targets at an atomic level. These studies have revealed that the fluorine atoms and methoxy group play critical roles in stabilizing the binding interface through hydrophobic interactions and dipole-dipole forces. Additionally, the stereochemical orientation of the amino group has been found to be crucial for optimal binding affinity.
The synthesis of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired stereocenter and functional groups efficiently. These advancements have not only improved yield but also reduced costs, making it more accessible for further research and development.
The potential applications of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID are vast and span multiple therapeutic areas. In addition to its role as a scaffold for drug discovery, it has also been explored as an intermediate in the synthesis of more complex molecules. Its unique structural features make it particularly suitable for developing novel therapeutics targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, its stability under various conditions makes it a promising candidate for formulation into oral or injectable pharmaceuticals.
Ongoing research continues to uncover new insights into the pharmacological properties of (3S)-3-AMINO-3-(2,5-DIFLUORO-4-METHOXYPHENYL)PROPANOIC ACID. Studies are currently underway to evaluate its efficacy in preclinical models and assess its potential for translation into clinical applications. The combination of computational modeling, synthetic chemistry advancements, and rigorous biological testing is expected to provide further clarity on its therapeutic potential. As our understanding of this compound grows, so too does its promise as a valuable tool in pharmaceutical research.
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